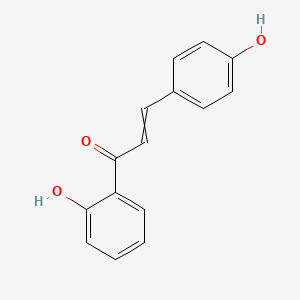

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPJTMCJNPRZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892346 | |

| Record name | 2'-4-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13323-66-5 | |

| Record name | 2′,4-Dihydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-4-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-hydroxyacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits notable antibacterial properties. A study conducted by researchers synthesized various chalcone derivatives, including this compound, and evaluated their effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound possesses moderate antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of this chalcone have been explored in several studies. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that this compound can significantly reduce oxidative damage in cellular models, indicating its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Chalcones, including this compound, have been investigated for their anticancer properties. Studies have revealed that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of pro-apoptotic proteins. For instance, it has been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The anti-inflammatory effects of this chalcone have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses. This activity suggests its potential therapeutic application in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study on various chalcones, this compound was tested against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant mechanism revealed that this chalcone effectively scavenges DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals in a dose-dependent manner. The study quantified its antioxidant capacity using various assays, establishing it as a potent natural antioxidant .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Properties

The electronic and optical properties of chalcones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Key Observations :

- Hydroxyl vs. Methoxy : Methoxy substitution (e.g., 4-OCH3) reduces polarity but improves thermal stability, making it suitable for material science applications .

- Electron-Withdrawing Groups : Chloro substitution enhances NLO properties due to reduced HOMO-LUMO gaps, as shown in DFT studies .

- Amino Substitution: The -NH2 group in aminochalcones increases electron density but may reduce antioxidant efficacy compared to hydroxylated analogs .

Antioxidant Activity

- Hydroxylated Derivatives: Compounds with multiple -OH groups (e.g., 2,4-diOH) exhibit stronger antioxidant activity. For example, (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one shows a DPPH IC50 of 18 μM, outperforming mono-hydroxylated analogs .

- Methoxy Derivatives : (E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has weaker radical scavenging ability due to reduced hydrogen-bonding capacity .

Enzyme Modulation

- SIRT1 Activation : The trihydroxy derivative () acts as a SIRT1 activator, a target in aging and metabolic diseases, highlighting the importance of hydroxyl positioning .

Biological Activity

1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and antioxidant activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its chalcone structure, which features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The hydroxyl groups on the phenyl rings enhance its reactivity and biological potential.

1. Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines.

- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in melanoma cells, leading to increased expression of cyclin-dependent kinase inhibitors such as p21 and modulation of cyclin B1 levels .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, resulting in the release of cytochrome c and activation of caspases, which are critical for the apoptotic process .

Table 1: Summary of Anticancer Studies

2. Antibacterial Activity

The antibacterial properties of this chalcone derivative have also been investigated. In vitro studies have shown that it exhibits significant activity against various bacterial strains.

- Inhibition Mechanism : The compound appears to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes within the bacteria .

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

- Mechanisms : The compound scavenges free radicals and reduces oxidative stress markers in cellular systems. This activity is crucial for protecting cells from oxidative damage associated with various diseases .

Case Study 1: Melanoma Treatment

A study focusing on melanoma cells treated with this chalcone derivative revealed a significant increase in apoptotic markers after 48 hours of exposure. The study highlighted the role of p53 phosphorylation in mediating the apoptotic response, suggesting potential therapeutic applications in melanoma treatment .

Case Study 2: Antibacterial Application

In another study, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that it could serve as a lead compound for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What is the standard methodology for synthesizing 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized? A: The compound is synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol under basic conditions (aqueous NaOH) at room temperature. Optimization involves adjusting molar ratios, reaction time (typically 6–12 hours), and purification via recrystallization. Substituent effects on aldehydes or ketones can alter yields significantly .

Structural Characterization Q: Which analytical techniques are essential for confirming the structure and purity of this chalcone? A: Key techniques include:

- 1H/13C NMR : To confirm the enone (α,β-unsaturated ketone) system and hydroxyl proton environments .

- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O–H, ~3200–3400 cm⁻¹) stretches .

- X-ray Diffraction (XRD) : For crystal structure determination, including hydrogen-bonding networks (e.g., O–H⋯O interactions) .

Biological Activity Screening Q: How is the antioxidant activity of this chalcone evaluated in preliminary assays? A: The DPPH radical scavenging assay is commonly used. IC50 values (concentration for 50% radical inhibition) are calculated and compared to ascorbic acid (reference). For example, this compound showed an IC50 of 2.17 µg/mL, comparable to ascorbic acid, highlighting strong antioxidant potential .

Advanced Research Questions

Crystallographic Data Analysis Q: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound? A: X-ray studies reveal intramolecular O–H⋯O hydrogen bonds between hydroxyl and carbonyl groups, stabilizing the enone system. Intermolecular bonds (e.g., π-π stacking) further stabilize the lattice. SHELX software (e.g., SHELXL for refinement) is critical for resolving these interactions .

Computational Modeling Q: How can Density Functional Theory (DFT) calculations complement experimental data? A: DFT predicts molecular geometry, vibrational frequencies (FT-IR validation), and electronic properties (e.g., HOMO-LUMO gaps). AIM theory analyzes bond critical points, confirming hydrogen-bond strength and charge distribution .

Data Contradictions in Bioactivity Q: Why do reported IC50 values for antioxidant activity vary across studies? A: Variations arise from:

- Substituent effects : Methoxy vs. hydroxyl groups alter electron-donating capacity .

- Assay conditions : Solvent polarity, DPPH concentration, and incubation time impact radical scavenging efficiency .

Toxicological Profiling Q: What in vitro/in vivo assays assess the genotoxic risks of this compound for pharmacological applications? A: Ames test (bacterial reverse mutation) and comet assay (DNA damage in mammalian cells) are standard. A study showed no genotoxicity at ≤100 µM, supporting its safety profile .

Structure-Activity Relationships (SAR) Q: How do substituents on the aryl rings modulate biological activity? A: Hydroxyl groups at the 2- and 4-positions enhance antioxidant activity via radical stabilization. Methoxy groups reduce polarity, potentially improving membrane permeability but lowering radical scavenging .

High-Pressure Stability Studies Q: How does high-pressure Raman spectroscopy elucidate structural stability? A: Pressure-dependent Raman shifts reveal changes in bond angles (e.g., C=O stretching) and phase transitions. For analogous chalcones, pressures >5 GPa induce amorphization, critical for formulation under extreme conditions .

Solubility and Formulation Challenges Q: What strategies address poor aqueous solubility for in vivo studies? A: Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.